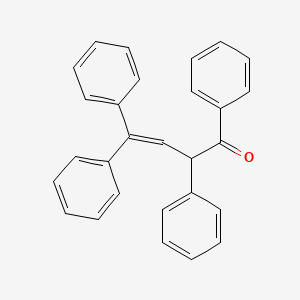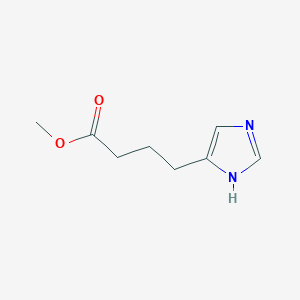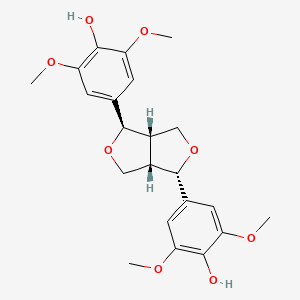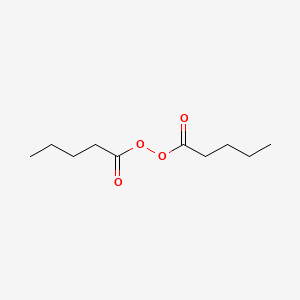
Pentanoyl pentaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Divaleryl peroxide is an organic peroxide with the molecular formula C10H18O4. It is a diacyl peroxide, which means it contains two acyl groups connected by a peroxide linkage. This compound is known for its role as a radical initiator in various chemical reactions, making it a valuable reagent in organic synthesis.
Preparation Methods
Divaleryl peroxide can be synthesized through several methods. One common synthetic route involves the reaction of valeryl chloride with hydrogen peroxide in the presence of a base such as pyridine . The reaction typically takes place in an organic solvent like diethyl ether. The overall reaction can be represented as follows:
2C5H9COCl+H2O2+2C5H5N→(C5H9CO)2O2+2C5H5NHCl
Industrial production methods for divaleryl peroxide often involve similar synthetic routes but are optimized for larger scale production. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Divaleryl peroxide undergoes various types of chemical reactions, primarily due to the presence of the peroxide linkage. Some of the common reactions include:
-
Homolytic Cleavage: : The O-O bond in divaleryl peroxide can undergo homolytic cleavage to generate free radicals. This reaction is often initiated by heat or light and is used in radical polymerization reactions .
-
Oxidation: : Divaleryl peroxide can act as an oxidizing agent. It can oxidize various substrates, including alkenes and alcohols, to form corresponding epoxides and ketones .
-
Substitution: : In the presence of suitable catalysts, divaleryl peroxide can participate in substitution reactions, where one of the acyl groups is replaced by another functional group .
Scientific Research Applications
Divaleryl peroxide has several applications in scientific research:
-
Organic Synthesis: : It is widely used as a radical initiator in organic synthesis. It facilitates the formation of carbon-carbon bonds and the functionalization of organic molecules .
-
Polymer Chemistry: : Divaleryl peroxide is used in the polymerization of monomers to form polymers. It helps initiate the polymerization process by generating free radicals .
-
Material Science: : It is used in the synthesis of advanced materials, including nanomaterials and composites. The compound’s ability to generate radicals makes it useful in modifying the surface properties of materials .
-
Biological Research: : Divaleryl peroxide is used in studies related to oxidative stress and its effects on biological systems. It serves as a model compound to investigate the mechanisms of oxidative damage .
Mechanism of Action
The primary mechanism of action of divaleryl peroxide involves the generation of free radicals through the homolytic cleavage of the O-O bond. These radicals can then participate in various chemical reactions, including polymerization, oxidation, and substitution. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparison with Similar Compounds
Divaleryl peroxide can be compared with other diacyl peroxides, such as dibenzoyl peroxide and diacetyl peroxide. While all these compounds share the peroxide linkage, they differ in their acyl groups, which influence their reactivity and applications :
Dibenzoyl Peroxide: Contains benzoyl groups and is commonly used in acne treatment and as a polymerization initiator.
Diacetyl Peroxide: Contains acetyl groups and is used in organic synthesis and polymer chemistry.
Diamyl Peroxide: Contains amyl groups and is used in similar applications as divaleryl peroxide but with different reactivity profiles.
Divaleryl peroxide is unique due to its specific acyl groups, which provide distinct reactivity and make it suitable for particular applications in organic synthesis and material science.
Properties
CAS No. |
925-19-9 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
pentanoyl pentaneperoxoate |
InChI |
InChI=1S/C10H18O4/c1-3-5-7-9(11)13-14-10(12)8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
NWXPHYAWPBZQMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OOC(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


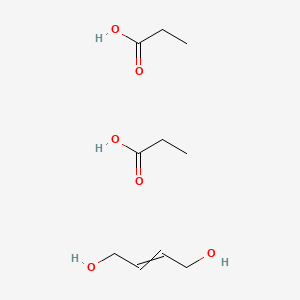
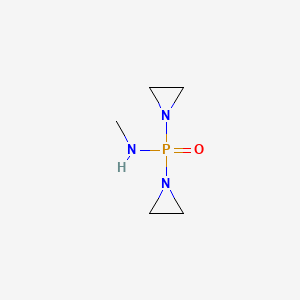

![[(1R,2R,4S,5S,6R,9S,11S,13R,15R)-2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate](/img/structure/B14752952.png)
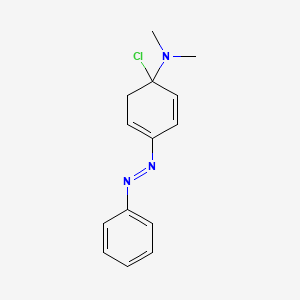
![2-[(Methylamino)methylidene]-3-oxo-N-phenylbutanethioamide](/img/structure/B14752958.png)
![1-(2,4-Dinitrophenyl)-2-[(3-fluorophenyl)(naphthalen-1-yl)methylidene]hydrazine](/img/structure/B14752962.png)
![2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol](/img/structure/B14752971.png)
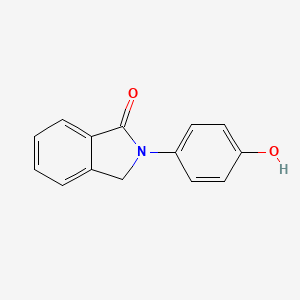
![4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B14752979.png)
![(S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole strontium salt](/img/structure/B14752990.png)
